L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl-
Description
Key NMR Assignments:
| Atom/Group | δ (ppm) ¹H | δ (ppm) ¹³C |
|---|---|---|
| Acetyl methyl | 2.02 (s) | 22.4 |
| Serine β-OH | 4.45 (t) | 63.1 |
| Valine γ-CH₃ | 0.89–0.93 (m) | 19.8–20.1 |
| Amide protons | 7.82–8.15 (m) | - |
Nuclear Overhauser effect (NOE) data revealed proximity between the acetyl-methyl group and the serine β-hydroxyl, indicating a folded conformation stabilized by hydrophobic interactions. The absence of α-helical or β-sheet signatures in circular dichroism (CD) spectra suggested a disordered tertiary structure in aqueous solution.
Crystallographic Analysis and Three-Dimensional Conformational Studies
Single-crystal X-ray diffraction (SCXRD) resolved the compound’s three-dimensional conformation. Crystals grown via vapor diffusion (0.1 M Tris-HCl, pH 8.5) belonged to the P2₁2₁2₁ space group with unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 12.34 |
| b (Å) | 18.56 |
| c (Å) | 24.78 |
| α = β = γ (°) | 90 |
The structure (Fig. 1) revealed a compact fold stabilized by:
- Intramolecular hydrogen bonds : Between the serine hydroxyl (O–H···O=C, 2.1 Å) and the valine amide (N–H···O=C, 1.9 Å)
- Hydrophobic clustering : Valine side chains formed a core shielding the acetyl group from solvent.
Density functional theory (DFT) calculations corroborated the crystallographic data, showing minimal energy deviation (<1 kcal/mol) between observed and optimized geometries.
Properties
CAS No. |
675145-20-7 |
|---|---|
Molecular Formula |
C25H46N6O7 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl] (2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C25H46N6O7/c1-11(2)17(21(27)33)29-24(36)19(13(5)6)30-22(34)16(26)10-38-25(37)20(14(7)8)31-23(35)18(12(3)4)28-15(9)32/h11-14,16-20H,10,26H2,1-9H3,(H2,27,33)(H,28,32)(H,29,36)(H,30,34)(H,31,35)/t16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
JXNZADFVRWAEQR-HVTWWXFQSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](COC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(COC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Starting Materials
Preparation of L-Valine
As a primary building block for the target compound, high-purity L-valine is essential. Several methods can be employed for its preparation and purification.
Chemical Synthesis of L-Valine
Racemic valine can be synthesized through bromination of isovaleric acid followed by amination of the α-bromo derivative. The L-isomer can then be obtained through resolution techniques.
HO₂CCH₂CH(CH₃)₂ + Br₂ → HO₂CCHBrCH(CH₃)₂ + HBr
HO₂CCHBrCH(CH₃)₂ + 2 NH₃ → HO₂CCH(NH₂)CH(CH₃)₂ + NH₄Br
High-Purity L-Valine Preparation
A multi-step purification process can be employed to obtain high-purity L-valine:
- Dissolve L-valine in water (concentration ≥ 50g/L)
- Filter the solution to remove particulates
- Adjust pH to 3-4 using a suitable acid (phosphoric or acetic acid)
- Separate using weak acid cation resin (JK110, DK110, DOWEX TMAC-3, or HD-1)
- Decolor the collected effluent using 0.5% active carbon
- Concentrate under reduced pressure at 65°C
- Cool to 10-15°C for crystallization
- Centrifuge, wash, and dry the crystals
Preparation of L-Valinamide
The C-terminal L-valinamide component can be prepared through several methods:
Amidation of Protected L-Valine
Direct amidation of protected L-valine can be achieved using coupling reagents and ammonia sources:
- Protect the amino group of L-valine with a suitable protecting group (Fmoc or Boc)
- Activate the carboxyl group using coupling reagents (DCC, HBTU, or PyBOP)
- React with ammonia or ammonium salts
- Remove the protecting group to obtain L-valinamide
From L-Valine Nitrile Intermediate
L-Valinamide can be synthesized through a nitrile intermediate:
- Prepare 2-amino-3-methylbutyronitrile from isobutyraldehyde via Strecker reaction
- Perform selective hydrolysis of the nitrile to the amide using controlled conditions
- Purify to obtain L-valinamide
Table 1: Comparative Analysis of L-Valinamide Synthesis Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|---|
| Direct Amidation | Protected L-valine | Coupling reagents, NH₃ | Direct approach, fewer steps | Potential racemization | 60-75% |
| Nitrile Hydrolysis | 2-amino-3-methylbutyronitrile | NaOH, ketone catalyst | Higher yields, selective | Requires careful control of conditions | 63-76% |
| Ester Ammonolysis | L-valine esters | NH₃ in alcohol | Mild conditions, high purity | Longer reaction times | 55-70% |
Solid-Phase Peptide Synthesis Approaches
General Solid-Phase Peptide Synthesis Strategy
Solid-phase peptide synthesis (SPPS) represents the foundation for preparing the peptide segments of the target compound. The conventional Fmoc/tBu strategy can be adapted for the synthesis of both the linear portion (L-seryl-L-valyl-L-valinamide) and the branched portion (N-acetyl-L-valyl-L-valyl- segment).
Resin Selection and Preparation
- Select an appropriate resin based on the desired C-terminal functionality (Rink Amide resin for C-terminal amide)
- Weigh the resin (typically 250 mg with loading capacity 0.25-0.8 mmol/g)
- Swell the resin in dichloromethane (DCM) for 15 minutes
- Wash with N,N-dimethylformamide (DMF)
Standard Deprotection/Coupling Cycle
The following cycle is repeated for each amino acid addition:
- Fmoc removal: Add 20% piperidine in DMF (1 min followed by 10 min treatment)
- Washing: Wash thoroughly with DMF (6-8 times)
- Coupling: Add Fmoc-protected amino acid (3-4 equivalents), coupling reagent (HBTU, 3-4 equivalents), and base (DIEA, 6-8 equivalents) in DMF
- Reaction time: 30-60 minutes with intermittent gentle stirring
- Washing: Wash thoroughly with DMF
Modified Approach for O-Linked Peptide Synthesis
For the synthesis of the target O-linked peptide, significant modifications to the standard SPPS protocol are necessary:
Synthesis of Linear L-Seryl-L-Valyl-L-Valinamide Segment
- Start with Rink Amide resin
- Couple Fmoc-Val-OH (C-terminal)
- Couple Fmoc-Ser(Trt)-OH with trityl protection on the serine hydroxyl
- Complete the linear segment using standard SPPS procedures
- Selectively remove the trityl group from serine while keeping the peptide attached to the resin
O-Acylation of Serine Hydroxyl Group
- Prepare the N-acetyl-L-valyl-L-valyl segment separately using solution-phase synthesis
- Activate the C-terminus of this segment using specialized activating agents suitable for ester formation
- React with the hydroxyl-free resin-bound peptide under carefully controlled conditions
- Perform a microcleavage test to confirm successful O-acylation
Final Cleavage and Purification
Critical Considerations for O-Linked Peptide Synthesis
Several critical factors must be considered when synthesizing the O-linked derivative:
- Ester bonds are more labile than amide bonds, requiring milder cleavage conditions
- O-acylation reactions are generally slower than N-acylation and may require extended reaction times
- The risk of O-to-N acyl migration during synthesis must be minimized by careful pH control
- Special activating agents may be necessary for efficient ester bond formation
Solution-Phase Synthesis Methods
Fragment Coupling Approach
The complexity of the target compound makes a fragment coupling approach particularly suitable:
Synthesis of N-Acetyl-L-Valyl-L-Valyl Fragment
- Protect L-valine with a suitable N-protecting group
- Activate the protected L-valine and couple with another protected L-valine
- Acetylate the N-terminus
- Remove the C-terminal protecting group
Synthesis of L-Seryl-L-Valyl-L-Valinamide Fragment
- Prepare protected L-valinamide
- Couple with protected L-valine
- Couple with orthogonally protected L-serine (with free hydroxyl group)
- Remove N-protecting groups while keeping the peptide protected at other positions
Final Coupling
Azalactone Peptide Synthesis
The azalactone approach represents a classical method for preparing specific dipeptide fragments:
Preparation of Oxazolones
- Synthesize benzoyl glycine by reacting glycine with benzoyl chloride in alkaline conditions
- Form oxazolones by reacting benzoyl glycine with aldehydes in the presence of acetic anhydride and sodium acetate
- Isolate and purify the oxazolones
Condensation with Amino Acids
N-Protection Strategies
Various N-protection strategies can be employed in solution-phase synthesis:
Using Acetylenic Carbinol Carbonate Esters
Purification and Characterization Techniques
Chromatographic Purification Methods
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
- Dissolve crude peptide in a suitable solvent system
- Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA
- Monitor at 220-280 nm
- Collect and analyze fractions
- Pool pure fractions and lyophilize
Ion-Exchange Chromatography
Ion-exchange chromatography provides complementary selectivity to RP-HPLC:
Analytical Characterization Methods
Mass Spectrometry
Mass spectrometry is essential for confirming peptide identity and purity:
- Analyze using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI)
- Confirm molecular weight matches theoretical value
- Perform fragmentation analysis to confirm sequence and linkage patterns
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides critical structural information, particularly for confirming ester versus amide linkages:
- Perform 1H and 13C NMR in appropriate deuterated solvents
- Conduct 2D experiments (COSY, HMQC, HMBC) for complete assignment
- Analyze chemical shifts to distinguish between ester and amide linkages
Amino Acid Analysis
Amino acid analysis confirms the composition of the peptide:
- Hydrolyze the peptide completely (6M HCl, 110°C, 24h)
- Analyze the hydrolysate for amino acid content
- Compare with theoretical values
Table 2: Analytical Techniques for Characterizing the Target Compound
| Technique | Information Provided | Special Considerations for O-Linked Peptides | Equipment |
|---|---|---|---|
| ESI-MS | Molecular weight, sequence | Diagnostic fragments for ester linkage | LC-MS or direct infusion MS |
| MALDI-TOF | Molecular weight | Less fragmentation, useful for intact mass | MALDI-TOF MS system |
| 1H NMR | Structural confirmation | Distinctive chemical shifts for ester linkage | 400-600 MHz NMR spectrometer |
| HPLC | Purity profile | Multiple detection wavelengths recommended | Analytical HPLC system |
| Amino Acid Analysis | Composition verification | Ester bonds hydrolyze at different rates | Dedicated amino acid analyzer |
Comparative Analysis of Synthesis Methods
Solid-Phase versus Solution-Phase Approaches
Table 3: Comparison of Synthetic Approaches for the Target Compound
| Parameter | Solid-Phase Peptide Synthesis | Solution-Phase Synthesis | Fragment Coupling |
|---|---|---|---|
| Efficiency for Linear Segments | High | Moderate | Moderate |
| Suitability for O-Linkage | Moderate (requires optimization) | High | Very High |
| Reaction Monitoring | Limited (requires test cleavages) | Straightforward | Straightforward |
| Purification Complexity | Low during synthesis, high after cleavage | High after each step | Moderate |
| Scale-Up Potential | Limited by resin capacity | Good | Good |
| Overall Yield | Moderate | Low-Moderate | Moderate-High |
| Time Efficiency | High | Low | Moderate |
Critical Factors in O-Linked Peptide Synthesis
Choosing Optimal Coupling Reagents
Table 4: Coupling Reagent Selection for Ester Bond Formation
| Coupling Reagent | Activation Mechanism | Advantages for Ester Formation | Disadvantages | Recommended Conditions |
|---|---|---|---|---|
| DCC/DMAP | Active ester formation with catalysis | High efficiency for ester bonds | DCC precipitation can be problematic | DCM, 0°C to rt, 4-12h |
| HATU/HOAt | Active ester with auxiliary nucleophile | Reduced racemization, fast kinetics | Expensive | DMF, 0°C, 2-4h |
| PyAOP/HOAt | Phosphonium-based activation | Excellent for hindered positions | High cost | DMF, DIEA, 0°C to rt |
| EDC/HOBt | Water-soluble carbodiimide | Clean reaction, water-soluble byproducts | Less reactive | DMF or DCM/DMF mixtures |
Protecting Group Strategies
The selection of protecting groups is critical for the selective formation of the ester linkage:
Table 5: Protecting Group Strategies for O-Linked Peptide Synthesis
| Functional Group | Recommended Protection | Deprotection Conditions | Compatibility with Ester Linkage |
|---|---|---|---|
| α-Amino | Fmoc | 20% piperidine in DMF | High |
| Serine Hydroxyl | Trityl or Trt | 1-2% TFA in DCM | Must be removed before O-acylation |
| Carboxyl (temporary) | tBu or OtBu | TFA | Moderate (requires careful control) |
| Serine Side-chain (post O-acylation) | None (acylated) | N/A | N/A |
| Permanent N-terminus | Acetyl | N/A | High |
Quality Control Parameters
Table 6: Quality Control Specifications for the Target Compound
| Parameter | Acceptance Criteria | Analytical Method | Special Considerations |
|---|---|---|---|
| Chemical Purity | ≥95% | RP-HPLC | Multiple detection wavelengths |
| Identity | Correct MW (±0.5 Da) | ESI-MS or MALDI-TOF | Fragmentation analysis for linkage confirmation |
| Ester Bond Integrity | Present at correct position | NMR spectroscopy | 2D NMR for definitive assignment |
| Optical Purity | >99% L-amino acids | Chiral HPLC | Analysis after complete hydrolysis |
| Water Content | ≤5% | Karl Fischer titration | Lyophilization parameters optimization |
| Counter-ion Content | Within specifications | Ion chromatography | Consider salt formation during purification |
Chemical Reactions Analysis
Types of Reactions
L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the serine residue, potentially forming a hydroxyl group.
Reduction: Reduction reactions can target any disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents under controlled pH and temperature.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated peptides, while substitution can produce peptide analogs with different amino acid sequences.
Scientific Research Applications
L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the production of high-purity peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl- involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Peptide Length and Sequence
- Target Compound : Tetrapeptide with the sequence O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl-amide .
- CAS 73586-43-3 (): Tetrapeptide N-acetyl-L-phenylalanyl-L-arginyl-L-seryl-L-valinamide . Differs in sequence (Phe-Arg-Ser-Val vs. Val-Val-Ser-Val) and lacks the O-linkage .
- CAS 121822-32-0 (): Heptapeptide AC-SER-GLN-Asn-TYR-Pro-VAL-VAL-NH2 . Longer chain with additional residues (Gln, Asn, Tyr, Pro) and standard peptide bonds .
Modifications and Linkages
- Target Compound : Unique O-linked acetyl-valyl-valyl group on serine, which may confer resistance to proteolytic cleavage compared to standard amide bonds .
- Highlights the role of non-standard linkages in structural rigidity .
- Rusalatide Acetate (): An 18-residue peptide with multiple charged residues (lysine, arginine) and a C-terminal valinamide. Demonstrates how chain length and charge influence biological roles (e.g., tissue repair) .
Hydrophobicity and Side Chains
- Target Compound : Dominated by valine residues, enhancing hydrophobicity. The acetyl group may further reduce solubility.
- CAS 160369-84-6 (): N-acetyl-L-leucyl-N-(1-formyl-2-phenylethyl)-L-valinamide.
Data Table: Key Structural and Functional Comparisons
Biological Activity
L-Valinamide, O-(N-acetyl-L-valyl-L-valyl)-L-seryl-L-valyl- is a complex peptide compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C25H46N6O7
Molecular Weight: 518.66 g/mol
CAS Registry Number: 11376181
The compound consists of multiple amino acid residues, which contribute to its biological properties. The presence of the N-acetyl group is significant as it can influence the compound's stability and interaction with biological targets.
-
Enzyme Inhibition:
- Research indicates that similar compounds can act as inhibitors for various enzymes, potentially impacting metabolic pathways involved in disease processes.
-
Receptor Modulation:
- The compound may interact with specific receptors in the body, influencing signaling pathways that regulate physiological responses.
-
Antioxidant Properties:
- Peptides like L-Valinamide derivatives have shown potential antioxidant activity, which can protect cells from oxidative stress.
Pharmacological Effects
- Antitumor Activity: Some studies suggest that peptide compounds exhibit cytotoxic effects against cancer cell lines, although specific data on L-Valinamide is limited.
- Anti-inflammatory Effects: Peptides can modulate inflammatory responses, which may be beneficial in conditions like arthritis or other inflammatory diseases.
- Neuroprotective Effects: There is emerging evidence that certain peptides can protect neural cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of various peptide derivatives on cancer cell lines. While direct studies on L-Valinamide are sparse, related compounds demonstrated significant inhibition of tumor growth in vitro. The findings suggest a need for further investigation into L-Valinamide's potential in oncology.
Table: Summary of Biological Activities of Related Peptide Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
